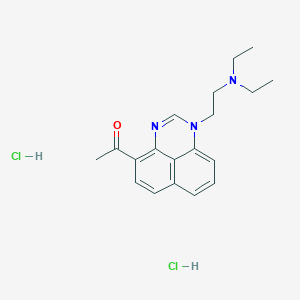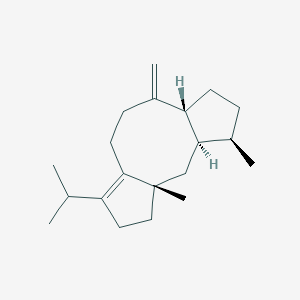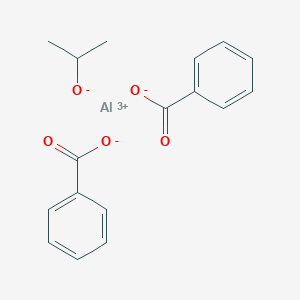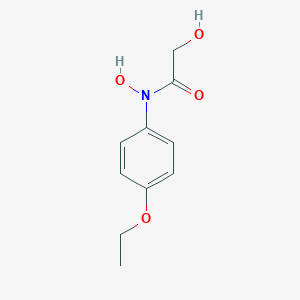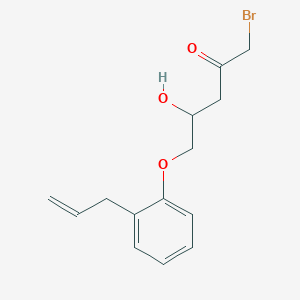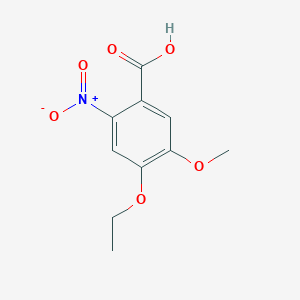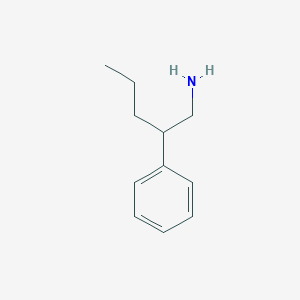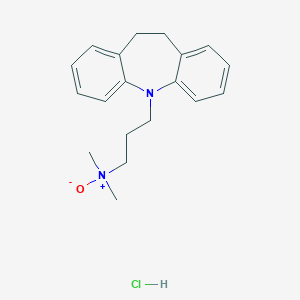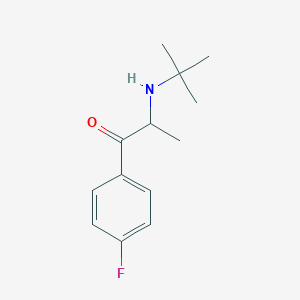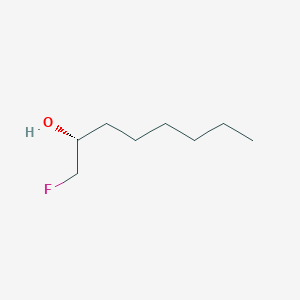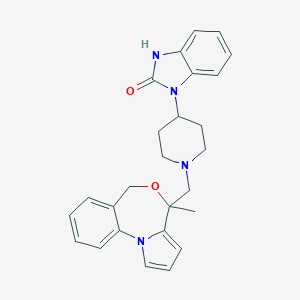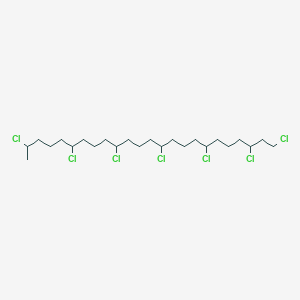
1,3,7,11,15,19,23-Heptachlorotetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,11,15,19,23-Heptachlorotetracosane (HCT) is a synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It is a colorless, odorless, and non-volatile substance that is insoluble in water but soluble in organic solvents. HCT has been widely used as a pesticide and insecticide due to its high toxicity against a variety of insects and pests. However, its use has been restricted in many countries due to its potential harmful effects on human health and the environment. In
Wirkmechanismus
The mechanism of action of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the disruption of the nervous system and the inhibition of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 1,3,7,11,15,19,23-Heptachlorotetracosane binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synapses and the overstimulation of the nervous system. This results in a range of symptoms such as muscle spasms, convulsions, and paralysis, which can be fatal in high doses.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3,7,11,15,19,23-Heptachlorotetracosane depend on the dose, route of exposure, and duration of exposure. Acute exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane has been associated with a range of health effects such as cancer, reproductive and developmental toxicity, and neurotoxicity. 1,3,7,11,15,19,23-Heptachlorotetracosane has been shown to accumulate in adipose tissue and to persist in the environment for long periods of time, leading to potential long-term exposure.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,7,11,15,19,23-Heptachlorotetracosane has several advantages as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons. It is a well-characterized compound with a known mechanism of action and toxicity profile. It is also readily available and relatively inexpensive. However, 1,3,7,11,15,19,23-Heptachlorotetracosane has several limitations for lab experiments. Its high toxicity requires careful handling and disposal procedures, and its low solubility in water can limit its use in aqueous systems. In addition, its persistence in the environment can complicate the interpretation of results and the extrapolation to real-world scenarios.
Zukünftige Richtungen
For research on 1,3,7,11,15,19,23-Heptachlorotetracosane include the development of alternative pesticides and insecticides that are less toxic and more environmentally friendly. This could involve the use of natural products, biological control agents, or new chemical compounds that have lower toxicity and persistence. Another direction is the investigation of the health effects of low-level exposure to 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for better understanding of the mechanisms of metabolism and biotransformation of 1,3,7,11,15,19,23-Heptachlorotetracosane and other chlorinated hydrocarbons in living organisms, including the role of genetic and epigenetic factors.
Synthesemethoden
The synthesis of 1,3,7,11,15,19,23-Heptachlorotetracosane involves the chlorination of tetracosane, a long-chain hydrocarbon, using chlorine gas and a catalyst such as iron or aluminum chloride. The reaction takes place at high temperatures and pressures, and the product is purified by distillation and recrystallization. The yield of 1,3,7,11,15,19,23-Heptachlorotetracosane is typically low, and the process is expensive and time-consuming.
Wissenschaftliche Forschungsanwendungen
1,3,7,11,15,19,23-Heptachlorotetracosane has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its toxic effects on non-target organisms such as birds, fish, and mammals. In addition, 1,3,7,11,15,19,23-Heptachlorotetracosane has been used as a model compound for studying the metabolism and biotransformation of chlorinated hydrocarbons in living organisms.
Eigenschaften
CAS-Nummer |
108171-27-3 |
|---|---|
Produktname |
1,3,7,11,15,19,23-Heptachlorotetracosane |
Molekularformel |
C24H43Cl7 |
Molekulargewicht |
579.8 g/mol |
IUPAC-Name |
1,3,7,11,15,19,23-heptachlorotetracosane |
InChI |
InChI=1S/C24H43Cl7/c1-19(26)7-2-8-20(27)9-3-10-21(28)11-4-12-22(29)13-5-14-23(30)15-6-16-24(31)17-18-25/h19-24H,2-18H2,1H3 |
InChI-Schlüssel |
FHKUUILMHIOLID-UHFFFAOYSA-N |
SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC(CCCC(CCCC(CCCC(CCCC(CCCC(CCCl)Cl)Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
108171-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



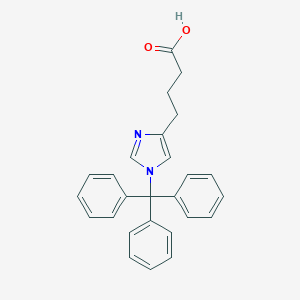
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
